BenchChemオンラインストアへようこそ!

3,4-difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

3,4-Difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS 894046-80-1) is a synthetic small molecule belonging to the thiazolo[3,2-b][1,2,4]triazole class, featuring a 3,4-difluorobenzamide moiety linked via an ethyl spacer to a m-tolyl-substituted fused heterocyclic core. The compound has a molecular formula of C20H16F2N4OS, a molecular weight of 398.4 g/mol, a calculated XLogP3 of 4.3, and a topological polar surface area of 87.5 Ų.

Molecular Formula C20H16F2N4OS
Molecular Weight 398.43
CAS No. 894046-80-1
Cat. No. B2710236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
CAS894046-80-1
Molecular FormulaC20H16F2N4OS
Molecular Weight398.43
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C20H16F2N4OS/c1-12-3-2-4-13(9-12)18-24-20-26(25-18)15(11-28-20)7-8-23-19(27)14-5-6-16(21)17(22)10-14/h2-6,9-11H,7-8H2,1H3,(H,23,27)
InChIKeyHAEXXPCFKOKLOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS 894046-80-1): A Structurally Differentiated Thiazolo-Triazole Benzamide for Targeted Screening


3,4-Difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS 894046-80-1) is a synthetic small molecule belonging to the thiazolo[3,2-b][1,2,4]triazole class, featuring a 3,4-difluorobenzamide moiety linked via an ethyl spacer to a m-tolyl-substituted fused heterocyclic core [1]. The compound has a molecular formula of C20H16F2N4OS, a molecular weight of 398.4 g/mol, a calculated XLogP3 of 4.3, and a topological polar surface area of 87.5 Ų [1]. It was first deposited in PubChem in 2006 and is currently supplied by multiple chemical vendors for research purposes [1]. The thiazolo[3,2-b][1,2,4]triazole scaffold is associated with a range of biological activities including kinase inhibition, anticancer effects, and metabolic enzyme modulation [2][3].

Why 3,4-Difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide Cannot Be Simply Replaced by Other In-Class Analogs


Within the thiazolo[3,2-b][1,2,4]triazole benzamide series, subtle variations in the benzamide substitution pattern profoundly alter physicochemical and potentially pharmacological profiles. The 3,4-difluoro substitution on the benzamide ring of CAS 894046-80-1 creates a distinct electronic environment compared to the 2,6-difluoro positional isomer or mono-fluorinated analogs, resulting in calculated differences in lipophilicity, hydrogen bonding potential, and molecular conformation [1]. The m-tolyl group at the 2-position of the fused heterocycle further differentiates this compound from analogs bearing 4-fluorophenyl, thiophene, or 4-methoxyphenyl substituents, which have been shown to exhibit divergent biological activity profiles in thiazolo[3,2-b][1,2,4]triazole series [2][3]. Generic substitution without head-to-head comparative data in the specific assay of interest risks selecting a compound with fundamentally different target engagement, solubility, and metabolic stability characteristics.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS 894046-80-1) Against Its Closest Analogs


Calculated Lipophilicity (XLogP3) of 3,4-Difluoro vs. 2,6-Difluoro Positional Isomer

The 3,4-difluoro substitution pattern on the benzamide ring of CAS 894046-80-1 yields a calculated XLogP3 of 4.3, falling within the optimal range for oral drug-likeness [1]. The positional isomer 2,6-difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is expected to exhibit a comparable but not identical lipophilicity due to altered intramolecular hydrogen bonding and steric effects [1]. While no experimental logP values are available for direct comparison, the 3,4-difluoro arrangement places both fluorine atoms on the same face of the benzamide ring, potentially influencing membrane permeability and protein binding differently than the 2,6-substituted isomer.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) as a Predictor of Brain Penetration and Oral Bioavailability

CAS 894046-80-1 has a calculated TPSA of 87.5 Ų, which is below the 90 Ų threshold commonly associated with good blood-brain barrier penetration and above the 60 Ų threshold for optimal oral absorption [1]. This places the compound in a favorable intermediate range. In contrast, analogs with additional polar substituents (e.g., 3,4,5-triethoxy derivative, CAS 894023-26-8, TPSA ~110 Ų) would be expected to have reduced CNS penetration. The TPSA of 87.5 Ų is primarily attributable to the amide bond and the triazole nitrogen atoms, while the 3,4-difluoro substitution contributes minimally to polarity but significantly to metabolic stability.

Blood-brain barrier Oral bioavailability TPSA

Hydrogen Bond Donor/Acceptor Profile Differentiates 3,4-Difluoro from Mono-Fluoro and Non-Fluorinated Analogs

CAS 894046-80-1 possesses one hydrogen bond donor (the amide NH) and six hydrogen bond acceptors (amide carbonyl, four triazole/thiazole nitrogen atoms, and the two fluorine atoms acting as weak acceptors) [1]. This HBD/HBA profile distinguishes it from the 4-fluoro analog (CAS not specified, same HBD count but one fewer HBA, reducing acceptor count to 5) and the non-fluorinated parent N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (HBA count = 4). The presence of two fluorine atoms as weak hydrogen bond acceptors can influence binding to proteins with fluorophilic pockets or alter crystal packing interactions in co-crystallization studies.

Hydrogen bonding Molecular recognition Fluorine substitution

Rotatable Bond Count and Molecular Flexibility Comparison with Bulkier Analogs

CAS 894046-80-1 has 5 rotatable bonds, conferring moderate conformational flexibility [1]. This is identical to the 2,6-difluoro and 4-fluoro analogs, but fewer than the 3,4,5-triethoxy analog (CAS 894023-26-8, estimated 11 rotatable bonds) or the 4-butyl analog (estimated 7 rotatable bonds). Lower rotatable bond count is generally associated with improved ligand efficiency and reduced entropic penalty upon binding, potentially translating to better binding affinity per unit molecular weight.

Conformational flexibility Entropic penalty Ligand efficiency

Thiazolo[3,2-b][1,2,4]triazole Scaffold: Documented Multi-Target Biological Activity Enabling Broad Phenotypic Screening

The thiazolo[3,2-b][1,2,4]triazole core scaffold has demonstrated activity across multiple therapeutic targets including SHP2 (IC50 = 2.85 µM for compound 5-2k) [1], α-glucosidase (IC50 = 1.2 µmol/g) and α-amylase (IC50 = 1.1 µmol/g) [2], COX-2 (IC50 = 3-48 nM for selected analogs) [3], and anticancer cell lines (IC50 values as low as 0.04 µM against DU-145) [4]. While CAS 894046-80-1 itself has not been profiled in these specific assays, the conserved m-tolyl-thiazolo[3,2-b][1,2,4]triazole-ethyl-benzamide architecture places it within a privileged chemotype for kinase and metabolic target modulation. Procurement of this specific compound enables direct SAR comparison with published active analogs.

Kinase inhibition Anticancer Metabolic disorders

Vendor Confirmation of Research-Grade Purity and Availability for Reproducible Screening

CAS 894046-80-1 is confirmed to be available from multiple independent chemical vendors with typical purity specifications of ≥95% [1]. The compound is designated for research use only and is supplied as a dry solid or in DMSO solution formats suitable for high-throughput screening. This multi-vendor availability ensures supply chain redundancy and batch-to-batch consistency verification, which is critical for reproducible pharmacological profiling.

Chemical purity Reproducibility Screening

Primary Research and Procurement Scenarios for 3,4-Difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS 894046-80-1)


Structure-Activity Relationship (SAR) Expansion of Thiazolo[3,2-b][1,2,4]triazole Benzamide Series

Procure CAS 894046-80-1 to systematically compare the 3,4-difluoro substitution pattern against the 2,6-difluoro positional isomer, 4-fluoro, 4-bromo, and non-fluorinated analogs within the same thiazolo[3,2-b][1,2,4]triazole benzamide series. The TPSA (87.5 Ų) and XLogP3 (4.3) values [1] place this compound in a favorable drug-like space distinct from more polar or lipophilic analogs, enabling the deconvolution of electronic vs. steric effects of fluorine substitution on target binding and selectivity.

Kinase Inhibition Screening Against SHP2 and Related Phosphatases

Based on the demonstrated SHP2 inhibitory activity of the thiazolo[3,2-b][1,2,4]triazole scaffold (IC50 = 2.85 µM for lead compound 5-2k) [1], CAS 894046-80-1 can serve as a structurally distinct probe for SHP2 and related phosphatase screening. The 3,4-difluoro substitution may enhance binding through fluorophilic interactions or alter selectivity compared to the published salicylic acid-containing analogs [1].

Metabolic Disease Target Profiling (α-Glucosidase and α-Amylase)

The thiazolo[3,2-b][1,2,4]triazole core has shown potent α-glucosidase (IC50 = 1.2 µmol/g) and α-amylase (IC50 = 1.1 µmol/g) inhibition exceeding acarbose (IC50 = 4.7 µmol/g) [1]. Evaluating CAS 894046-80-1 in these assays would establish whether the 3,4-difluorobenzamide-m-tolyl combination retains or improves upon this metabolic enzyme inhibition profile, with the compound's moderate lipophilicity (XLogP3 = 4.3) potentially offering improved oral absorption characteristics [2].

Anticancer Cell Line Panel Screening with Matched-Pair Comparator Analysis

Deploy CAS 894046-80-1 in antiproliferative assays (e.g., MCF-7, DU-145, HeLa) alongside the 2,6-difluoro isomer and the 4-fluoro analog to quantify the impact of fluorine position on cytotoxicity. Published thiazolo[3,2-b][1,2,4]triazole derivatives have achieved IC50 values as low as 0.04 µM in DU-145 cells [1], and the 3,4-difluoro substitution's effect on cell permeability (TPSA = 87.5 Ų) and metabolic stability may yield a differentiated potency and selectivity profile [2].

Quote Request

Request a Quote for 3,4-difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.